

Introduction: A Strategic Building Block in Modern Chemistry

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Compound of Interest

Compound Name: *2-Bromo-6-chloronicotinic acid*

Cat. No.: *B1510277*

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2-Bromo-6-chloronicotinic acid is a halogenated pyridine derivative that serves as a highly versatile and strategic building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the precise installation of molecular fragments is paramount for tuning biological activity. The compound's structure is distinguished by a carboxylic acid group and two different halogen atoms—bromine and chlorine—attached to the pyridine ring. This unique arrangement of functional groups offers chemists a platform for selective, sequential chemical modifications, such as cross-coupling reactions, enabling the construction of novel and intricate molecular architectures.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the core physicochemical properties of **2-Bromo-6-chloronicotinic acid**. Moving beyond a simple data sheet, we will explore the scientific principles behind these properties, their critical impact on experimental design and application, and the detailed methodologies for their empirical determination. Understanding these characteristics is not merely an academic exercise; it is a prerequisite for leveraging this compound's full potential in discovery and development workflows, from reaction optimization to formulation and bioavailability studies.

Compound Profile: At-a-Glance

The fundamental properties of **2-Bromo-6-chloronicotinic acid** are summarized below. This table serves as a quick reference for key identifiers and physical data.

Property	Data	Source(s)
IUPAC Name	2-Bromo-6-chloropyridine-3-carboxylic acid	[1]
CAS Number	1060815-61-3	[1][2]
Molecular Formula	C ₆ H ₃ BrClNO ₂	[1]
Molecular Weight	236.45 g/mol	[1]
Appearance	Off-white to light yellow solid	[2]
pKa (Predicted)	1.89 ± 0.10	[2]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[2]

Melting Point: A Criterion for Purity and Stability

The melting point of a crystalline solid is a fundamental physical property that provides immediate insight into its purity and thermal stability.[3] For a pure compound, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, accurate determination is a primary method of quality control for both starting materials and synthesized products.

For **2-Bromo-6-chloronicotinic acid**, slight variations in reported melting points exist for different isomers, underscoring the importance of verifying the specific regioisomer in use. For instance, the related compound 5-Bromo-6-chloronicotinic acid has a reported melting point range of 170-173°C or 166-168°C.[4][5][6] Accurate data for the 2-bromo-6-chloro isomer must be determined empirically.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for melting point determination recognized by most pharmacopeias.[7][8][9] It is a straightforward and reliable procedure for assessing the purity of crystalline organic compounds.

Causality Behind the Method: This technique relies on heating a small, powdered sample within a sealed capillary tube at a controlled rate.[3] The slow, controlled heating is critical to ensure that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for an accurate observation of the phase transition from solid to liquid.

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the sample of **2-Bromo-6-chloronicotinic acid** is completely dry and finely powdered. A homogenous powder ensures uniform heat transfer.
- **Capillary Loading:** Tap the open end of a thin-walled capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed column of 2-3 mm is sufficient.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a digital melting point apparatus.[3]
- **Rapid Pre-heating (Optional):** For an unknown compound, a rapid initial determination can be performed to find an approximate melting range.
- **Accurate Determination:**
 - Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point.
 - Set a slow heating ramp rate, typically 1-2°C per minute. A slow rate is crucial for accuracy.[9]
 - Observe the sample through the magnifying lens.
- **Data Recording:**
 - Record the temperature at which the first drop of liquid appears (the initial melting point).
 - Record the temperature at which the entire sample has transitioned to a clear liquid (the final melting point).
 - The recorded melting point should be reported as a range (e.g., 170-172°C).

- Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

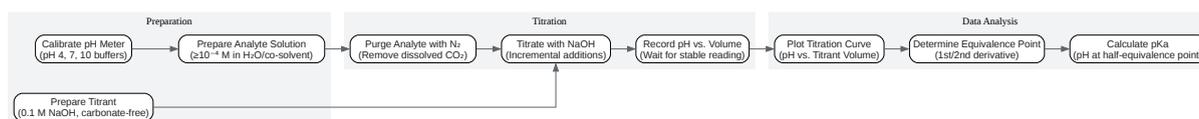
Acidity (pKa): Governing Ionization and Biological Behavior

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. It is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral acid) and deprotonated (anionic carboxylate) forms. The pKa value is of paramount importance in drug discovery as it dictates the ionization state of a molecule at a given pH, which in turn governs critical pharmacokinetic properties such as solubility, absorption, distribution, and excretion.[10] For **2-Bromo-6-chloronicotinic acid**, a predicted pKa of 1.89 ± 0.10 suggests it is a relatively strong carboxylic acid.[2] This low pKa implies that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic form.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for determining the pKa values of ionizable substances.[10][11][12]

Causality Behind the Method: The method involves the gradual addition of a titrant (a strong base, like NaOH, for an acidic compound) to a solution of the analyte.[10] The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a titration curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the analyte.[11][13]



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Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

- System Preparation:
 - Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11]
 - Prepare a standardized titrant solution of 0.1 M sodium hydroxide (NaOH). It is critical to use carbonate-free water to prevent errors.
 - Prepare a solution of **2-Bromo-6-chloronicotinic acid** at a known concentration, typically between 10^{-3} M and 10^{-4} M.[11][12] If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.
- Titration Setup:
 - Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.
 - Immerse the calibrated pH electrode and a temperature probe into the solution.

- Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[11]
- Titration Process:
 - Begin adding the NaOH titrant in small, precise increments.
 - After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[11]
- Data Analysis:
 - Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
 - Determine the equivalence point, which is the point of maximum slope on the curve. This is most accurately found by plotting the first or second derivative of the titration curve ($\Delta\text{pH}/\Delta V$ or $\Delta^2\text{pH}/\Delta V^2$ vs. V).[13]
 - The volume of titrant at the equivalence point is V_{eq} .
 - The pKa is the pH value at the half-equivalence point ($V_{\text{eq}} / 2$).[14]

Lipophilicity (LogP): A Predictor of Membrane Permeability

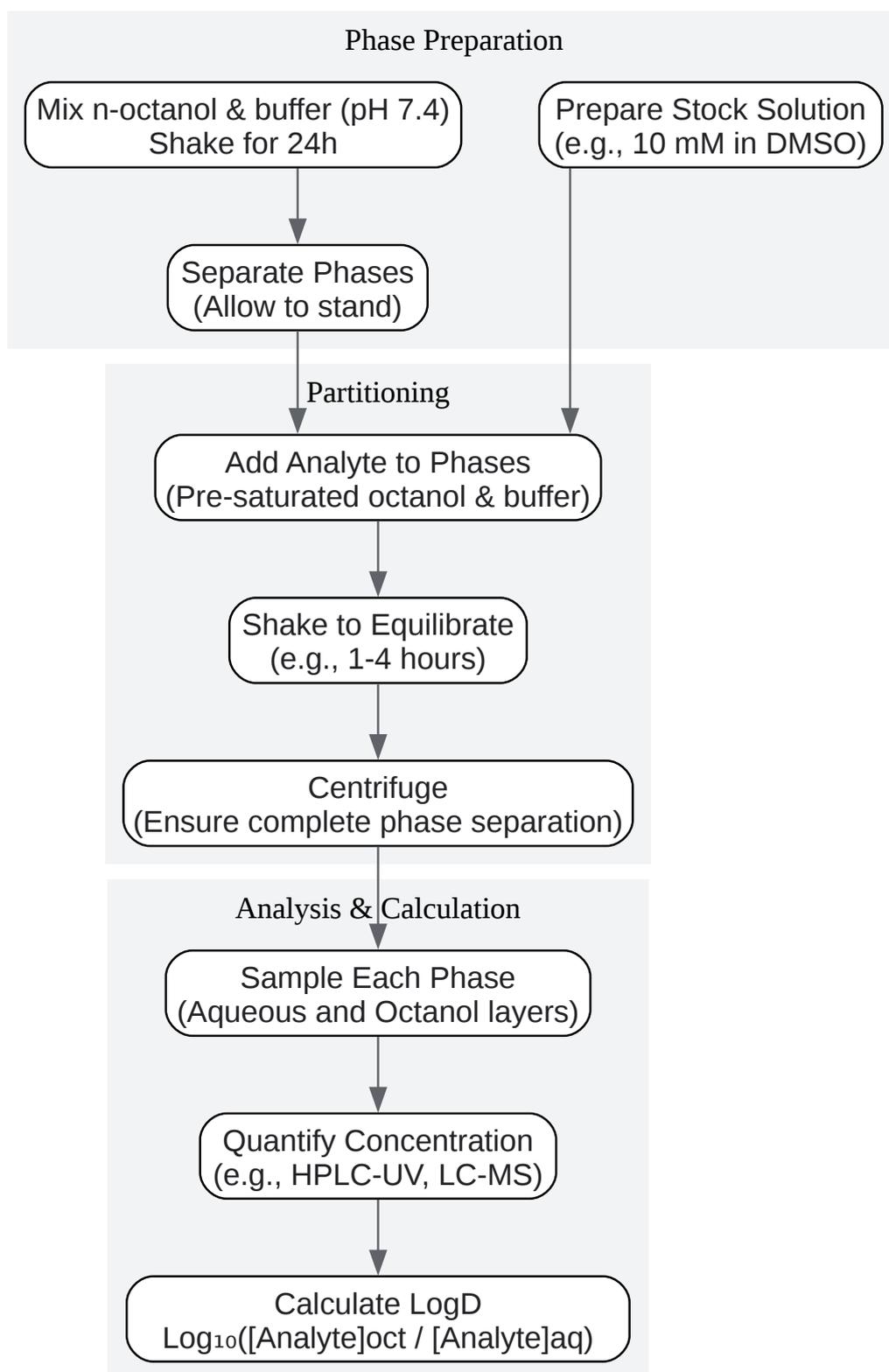
Lipophilicity, the "oil-loving" nature of a molecule, is a critical physicochemical property that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. It is most commonly quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithm of this ratio is known as LogP.[15]

For ionizable molecules like **2-Bromo-6-chloronicotinic acid**, the distribution coefficient (LogD) is often more relevant. LogD is the partition coefficient at a specific pH, accounting for the partitioning of both the ionized and non-ionized species.[15][16] Given the compound's low pKa, its LogD will be significantly lower (more hydrophilic) at physiological pH 7.4 compared to its LogP, which describes the partitioning of the neutral form only.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for the experimental determination of LogP and LogD due to its direct measurement of partitioning.^{[17][18]}

Causality Behind the Method: This method physically establishes an equilibrium of the analyte between two immiscible liquid phases (n-octanol and an aqueous buffer).^[15] After allowing the phases to separate, the concentration of the analyte in each phase is measured. The ratio of these concentrations directly yields the partition or distribution coefficient. Pre-saturation of the solvents is essential because n-octanol and water are partially miscible; using pre-saturated solvents ensures the phase volumes do not change during the experiment.



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Caption: Workflow for LogD determination by the shake-flask method.

Step-by-Step Methodology:

- Solvent Preparation:
 - Prepare the desired aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).[16]
 - Combine equal volumes of n-octanol and the aqueous buffer in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation of the phases.[19]
 - Allow the mixture to stand until two clear, distinct phases have separated.
- Sample Preparation:
 - Prepare a stock solution of **2-Bromo-6-chloronicotinic acid** in a suitable solvent like DMSO (e.g., 10 mM).[19]
- Partitioning:
 - In a series of vials (in triplicate), add a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol.
 - Spike the system with a small volume of the analyte stock solution. The final concentration should be well within the linear range of the analytical method.
 - Tightly cap the vials and shake them for a sufficient time to reach equilibrium (typically 1 to 4 hours).
- Phase Separation:
 - Centrifuge the vials at a moderate speed to ensure complete separation of the two phases.
- Quantification:
 - Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface. [18]

- Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
- Calculation:
 - The distribution coefficient (D) is calculated as: $D = \frac{[\text{Concentration in n-octanol}]}{[\text{Concentration in aqueous buffer}]}$.
 - LogD is the base-10 logarithm of D.[19]

Aqueous Solubility: A Gatekeeper for Bioavailability

Aqueous solubility is the maximum concentration of a substance that can dissolve in water or an aqueous buffer at a given temperature to form a saturated solution. For orally administered drugs, adequate solubility is often a prerequisite for absorption and bioavailability.[20] Poor solubility can be a major hurdle in drug development, leading to formulation challenges and inadequate therapeutic exposure.[21] Factors influencing solubility include pH, temperature, and the solid-state form (polymorphism) of the compound.[22][23]

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is the recommended and most reliable approach for determining thermodynamic equilibrium solubility.[21][24]

Causality Behind the Method: This method ensures that a true equilibrium is reached between the undissolved solid drug and the saturated solution.[23] By adding an excess of the solid to the solvent and agitating for an extended period, the system reaches its maximum dissolution capacity. Subsequent separation of the solid and analysis of the supernatant provides a direct measure of the equilibrium solubility.[22]

Step-by-Step Methodology:

- Setup:
 - Prepare the desired aqueous media (e.g., buffers at pH 1.2, 4.5, and 6.8, as recommended by the WHO for Biopharmaceutics Classification System studies).[24]

- In separate vials for each pH condition (run in triplicate), add a measured volume of the buffer.
- Equilibration:
 - Add an excess amount of solid **2-Bromo-6-chloronicotinic acid** to each vial. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[21]
 - Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient duration to reach equilibrium. This can take 24 to 72 hours; a time course study may be needed to determine the point at which the concentration in solution reaches a plateau.[24]
- Sample Processing:
 - After equilibration, allow the vials to stand to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample must be filtered (e.g., through a 0.22 µm PVDF filter) or centrifuged at high speed.
- Analysis:
 - Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method like HPLC-UV.
 - The resulting concentration is the equilibrium solubility at that specific pH and temperature.

Synthesis and Reactivity: A Chemist's Perspective

While a detailed synthesis protocol is beyond the scope of this guide, understanding the reactivity of **2-Bromo-6-chloronicotinic acid** is essential for its application as a building block. Halogenated nicotinic acids are crucial intermediates in medicinal chemistry.[25][26] The reactivity of this compound is dictated by its three key functional sites:

- **Carboxylic Acid:** This group readily undergoes standard transformations such as esterification or amide bond formation, allowing for the introduction of diverse side chains.
- **Bromo and Chloro Substituents:** The presence of two different halogens on the pyridine ring is the molecule's most powerful feature. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective, stepwise functionalization of the pyridine core, providing a robust strategy for building molecular complexity. Boronic acids and their derivatives are common coupling partners in these reactions, highlighting the synergy between these classes of reagents in modern drug discovery.[\[27\]](#)[\[28\]](#)
- **Pyridine Ring:** The nitrogen atom in the ring influences the electron density and reactivity of the substituents and can be protonated or quaternized.

This multi-functional handle makes **2-Bromo-6-chloronicotinic acid** a highly valuable starting material for creating libraries of complex, substituted pyridine derivatives for screening in drug discovery programs.

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